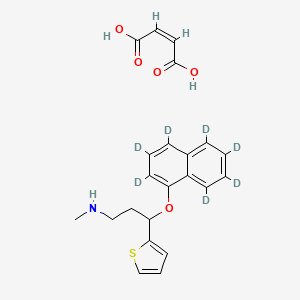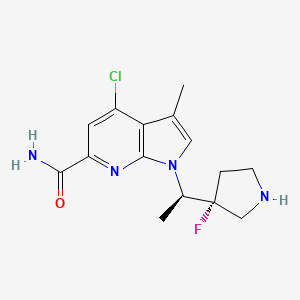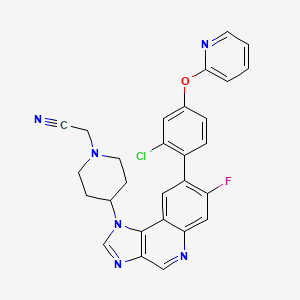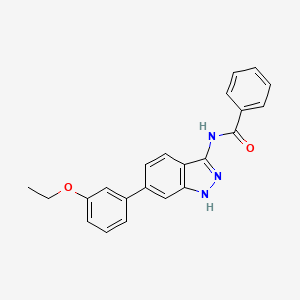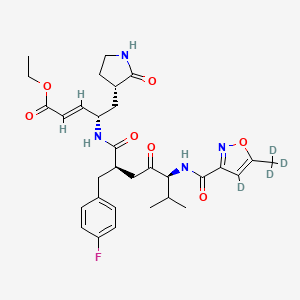
Meta-Fexofenadine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meta-Fexofenadine itself is an impurity of Fexofenadine, a well-known H1 receptor antagonist used in the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria . The deuterium labeling in Meta-Fexofenadine-d6 is primarily used for research purposes, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
The synthesis of Meta-Fexofenadine-d6 involves the incorporation of deuterium atoms into the meta-Fexofenadine molecule. This process typically requires specialized conditions to ensure the selective replacement of hydrogen atoms with deuterium. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar principles as those employed in laboratory settings. The production process must ensure high purity and consistency, which is critical for its use in scientific research .
Chemical Reactions Analysis
Meta-Fexofenadine-d6, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert ketone or aldehyde groups within the molecule to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Meta-Fexofenadine-d6 is primarily used in scientific research due to its deuterium labeling. The incorporation of deuterium atoms allows researchers to study the pharmacokinetics and metabolic profiles of drugs more accurately. This is because deuterium-labeled compounds can be distinguished from their non-labeled counterparts using techniques like mass spectrometry .
In chemistry, this compound is used as a tracer to study reaction mechanisms and pathways. In biology and medicine, it helps in understanding the metabolism and distribution of drugs within the body. The compound is also valuable in the pharmaceutical industry for the development and validation of analytical methods .
Mechanism of Action
The mechanism of action of Meta-Fexofenadine-d6 is similar to that of Fexofenadine. Fexofenadine works by selectively antagonizing H1 receptors on the surface of cells, thereby inhibiting the action of histamine, a compound involved in allergic reactions. This results in the alleviation of symptoms associated with allergic rhinitis and chronic idiopathic urticaria .
The deuterium labeling in this compound does not significantly alter its mechanism of action but can affect its pharmacokinetic and metabolic profiles. Deuterium atoms are heavier than hydrogen atoms, which can lead to differences in the rate of metabolism and elimination of the compound from the body .
Comparison with Similar Compounds
Meta-Fexofenadine-d6 is unique due to its deuterium labeling. Similar compounds include:
Meta-Fexofenadine: The non-deuterated version of this compound.
Fexofenadine: The parent compound, widely used as an antihistamine.
Terfenadine: The precursor to Fexofenadine, which is metabolized in the body to form Fexofenadine.
The uniqueness of this compound lies in its use as a research tool to study the pharmacokinetics and metabolism of drugs. The deuterium labeling provides a distinct advantage in analytical studies, allowing for more precise tracking and quantification of the compound in biological systems .
Properties
Molecular Formula |
C32H39NO4 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36)/i1D3,2D3 |
InChI Key |
RYHUKJMCYGRCSM-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)

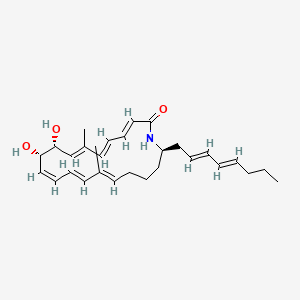
![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
